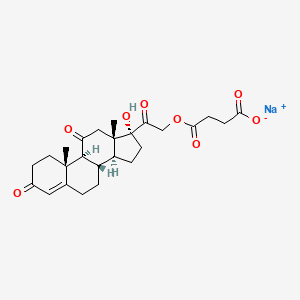
Cortisone sodium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisone sodium succinate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisone, a naturally occurring steroid hormone produced by the adrenal cortex. This compound is commonly used in the treatment of various conditions such as arthritis, severe allergies, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cortisone sodium succinate is synthesized through the esterification of cortisone with succinic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
In industrial settings, this compound is produced by first isolating cortisone from natural sources or synthesizing it through a series of chemical reactions. The cortisone is then reacted with succinic acid in the presence of a dehydrating agent to form this compound. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Cortisone sodium succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cortisone acetate.
Reduction: Reduction reactions can convert this compound to hydrocortisone.
Substitution: The succinate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Cortisone acetate.
Reduction: Hydrocortisone.
Substitution: Various cortisone derivatives depending on the substituent introduced.
Scientific Research Applications
Cortisone sodium succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study steroid chemistry and reaction mechanisms.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Extensively used in clinical research to develop treatments for inflammatory and autoimmune diseases.
Mechanism of Action
Cortisone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory proteins. This mechanism underlies the compound’s anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A synthetic glucocorticoid with a longer duration of action.
Dexamethasone: A potent glucocorticoid with minimal mineralocorticoid activity.
Uniqueness
Cortisone sodium succinate is unique in its rapid onset of action and its ability to be administered intravenously or intramuscularly, making it suitable for emergency situations. Unlike some other glucocorticoids, it has both glucocorticoid and mineralocorticoid properties, providing a broader range of therapeutic effects .
Properties
Molecular Formula |
C25H31NaO8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1 |
InChI Key |
NIBDJEYURHCAHU-UUMLWTKOSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















